molecular formula C17H16N2O2 B3066661 7-Benzyloxyindole-3-acetamide CAS No. 858232-85-6

7-Benzyloxyindole-3-acetamide

Cat. No.: B3066661
CAS No.: 858232-85-6
M. Wt: 280.32 g/mol
InChI Key: ZSMPJMNEGNNFKG-UHFFFAOYSA-N
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Description

7-Benzyloxyindole-3-acetamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxyindole-3-acetamide typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole derivative.

    Heck Alkylation: An intermediate ketone enolate undergoes Heck alkylation to introduce the benzyloxy group.

    Transformation of Ketone Carbonyl into Epoxide: The ketone carbonyl group is converted into an epoxide.

    Conversion of Epoxide into Allylic Alcohol: The epoxide is then transformed into an allylic alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxyindole-3-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 7-Benzyloxyindole-3-acetamide involves modulation of bacterial virulence factors. It has been shown to repress the expression of several virulence genes, such as α-hemolysin gene (hla), enterotoxin (seb), and protease genes (splA and sspA). This modulation reduces the virulence of pathogens like Staphylococcus aureus, making them more susceptible to oxidative stress and immune responses .

Comparison with Similar Compounds

Uniqueness: 7-Benzyloxyindole-3-acetamide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to modulate bacterial virulence, making it a promising candidate for antivirulence therapies .

Properties

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-16(20)9-13-10-19-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,19H,9,11H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMPJMNEGNNFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340342
Record name 7-Benzyloxyindole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858232-85-6
Record name 7-Benzyloxyindole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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